molecular formula C23H31FN2O2 B2598720 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine CAS No. 1004511-88-9

1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B2598720
CAS No.: 1004511-88-9
M. Wt: 386.511
InChI Key: BEMJANRMADTXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a fluoromethoxy and methoxy group on the phenethyl moiety, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoromethoxy-3-methoxybenzaldehyde and 3-phenylpropylamine.

    Formation of Intermediate: The aldehyde group of 4-fluoromethoxy-3-methoxybenzaldehyde is first converted to the corresponding phenethylamine via reductive amination.

    Piperazine Ring Formation: The phenethylamine intermediate is then reacted with 1,4-dibromobutane to form the piperazine ring through a nucleophilic substitution reaction.

    Final Product Formation: The final step involves the coupling of the piperazine intermediate with 3-phenylpropylamine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluoromethoxy group, yielding a simpler phenethylpiperazine derivative.

    Substitution: The fluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-fluorinated phenethylpiperazine derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

    1-(4-Methoxyphenethyl)-4-(3-phenylpropyl)piperazine: Lacks the fluoromethoxy group, potentially altering its biological activity.

    1-(4-Fluorophenethyl)-4-(3-phenylpropyl)piperazine: Lacks the methoxy group, which may affect its chemical reactivity and interactions.

Uniqueness: 1-(4-(Fluoromethoxy)-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both fluoromethoxy and methoxy groups, which can influence its chemical properties and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[4-(fluoromethoxy)-3-methoxyphenyl]ethyl]-4-(3-phenylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31FN2O2/c1-27-23-18-21(9-10-22(23)28-19-24)11-13-26-16-14-25(15-17-26)12-5-8-20-6-3-2-4-7-20/h2-4,6-7,9-10,18H,5,8,11-17,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMJANRMADTXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.